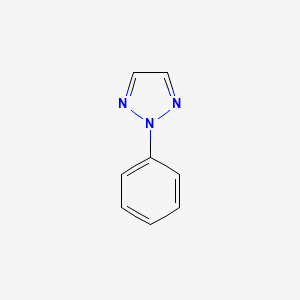

2-phenyl-2H-1,2,3-triazole

Descripción general

Descripción

2-phenyl-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and agriculture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to improve yield and selectivity. The general procedure involves heating the reactants at reflux in solvents such as toluene, benzene, or alcohols, or using DMF/DMSO as solvents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, efficiency, and safety. These methods often utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Aplicaciones Científicas De Investigación

2-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in drug discovery and development.

Medicine: Incorporated into pharmaceuticals for its therapeutic properties, including antifungal and anticancer drugs.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 2-phenyl-2H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, leading to its use in treating conditions like Alzheimer’s disease . The compound’s ability to form hydrogen bonds and engage in π-π interactions with biological molecules underlies its diverse biological activities .

Comparación Con Compuestos Similares

2-phenyl-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:

1,2,4-triazole: Another isomer with similar biological activities but different chemical properties.

Fluconazole: A triazole-based antifungal drug.

Voriconazole: Another antifungal agent with a triazole core.

Rufinamide: An antiepileptic drug containing a triazole ring

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Actividad Biológica

2-Phenyl-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, anti-inflammatory, and antiviral agent. This article explores the biological activities associated with this compound, supported by recent research findings and case studies.

Antimicrobial Activity

Triazole derivatives, including this compound, have shown significant antimicrobial properties. A study highlighted that various 1,2,3-triazole derivatives possess potent activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range. The structural features of triazoles contribute to their ability to disrupt microbial cell functions .

Anticancer Activity

Research indicates that this compound derivatives can inhibit cancer cell growth effectively. For instance, compounds derived from this scaffold demonstrated IC50 values ranging from 1.1 to 74.28 µM across various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells . The mechanism of action often involves the inhibition of key enzymes like thymidylate synthase and xanthine oxidase.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound 10 | HCT-116 | 2.6 | Thymidylate synthase inhibition |

| Compound 11 | HepG2 | 1.4 | Thymidylate synthase inhibition |

Anti-inflammatory Activity

The anti-inflammatory effects of triazoles have also been documented. Certain derivatives have been shown to reduce carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents . The compounds tested demonstrated significant reductions in inflammation markers.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of phenyl groups enhances lipophilicity and facilitates interactions with biological targets. Modifications at different positions on the triazole ring can lead to variations in potency and selectivity against specific targets.

Case Study 1: Anticancer Evaluation

In a study evaluating several triazole derivatives for anticancer activity, researchers synthesized a series of compounds based on the this compound framework. Among these, compound 9 exhibited remarkable antiproliferative effects with an IC50 value of 1.1 µM against MCF-7 cells. The study utilized molecular docking to confirm the binding affinity of these compounds at the active site of target enzymes .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various triazoles against clinical strains of bacteria. The results indicated that compounds derived from the this compound showed potent activity with MIC values ranging from 0.5 to 10 µg/mL against resistant strains of bacteria .

Propiedades

IUPAC Name |

2-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWAYHAOLQZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408120 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51039-49-7 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenyl-2H-1,2,3-triazole?

A1: this compound has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. []

Q2: How can circular dichroism (CD) spectroscopy be used to determine the anomeric configuration of C-glycosyl-2-phenyl-2H-1,2,3-triazoles?

A2: Research has demonstrated a correlation between the sign of the Cotton effect at the maximal UV absorption in CD spectra and the absolute configuration of the anomeric carbon atom in C-glycosyl-2-phenyl-2H-1,2,3-triazoles. This correlation allows for a simple and reliable method to assign the anomeric configuration of these compounds. [, , ]

Q3: What structural insights were gained from the crystal structure analysis of this compound-4-carboxylic acid?

A3: The crystal structure revealed that the dihedral angle between the triazole and phenyl ring planes in this compound-4-carboxylic acid is 4.72 (6)°. The crystal packing is characterized by classical inversion dimers formed through O—H⋯O hydrogen bonds between carboxylic acid groups. []

Q4: What is a significant application of this compound-4-carbaldehyde in material science?

A4: this compound-4-carbaldehyde can be used to synthesize Schiff base ligands. When these ligands are supported on mesoporous molecular sieves like MCM-41, they demonstrate excellent catalytic activity in the epoxidation of α,β-unsaturated ketones using H2O2. [, ]

Q5: How can palladium be utilized in the functionalization of this compound derivatives?

A5: Palladium catalysts can facilitate regioselective acyloxylation of this compound derivatives. This reaction occurs specifically at the ortho-position of the phenyl ring, offering a synthetic route to access acyloxylated 2-phenyl-2H-1,2,3-triazoles. []

Q6: Can this compound derivatives be used in the synthesis of biologically relevant molecules?

A6: Yes, this compound derivatives serve as crucial building blocks in the synthesis of C-nucleoside analogs. These analogs are particularly interesting due to their potential as antiviral and anticancer agents. [, , , , , , , , , , , , ]

Q7: What interesting reaction occurs between this compound-4-carbaldehyde and triethylenetetramine?

A7: This reaction leads to the formation of a novel binucleating ligand. This ligand is notable for its rigidity, imparted by the formation of a five-membered imidazolidine ring, and its intricate three-dimensional structure stabilized by extensive π-π interactions involving all three aromatic arms. []

Q8: How can this compound derivatives be incorporated into iridium complexes, and what are the potential applications of these complexes?

A8: Bis-cyclometalated iridium(III) complexes can be synthesized using 2-phenyl-2H-[1,2,3]triazole as a cyclometalating ligand. These complexes demonstrate promising deep-blue emission at 77 K, highlighting their potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []

Q9: Are there synthetic routes to produce 2-phenyl-2H-1,2,3-triazoles from furoxan derivatives?

A9: Yes, several rearrangement reactions involving furoxan derivatives can lead to the formation of this compound derivatives. These include:

- Thermal recyclization of 3-methyl-4-acetyl(benzoyl)furoxans phenylhydrazones []

- Base-induced rearrangement of furoxanyl ketone phenylhydrazones []

- Multi-step rearrangements of azofuroxan derivatives []

Q10: What are some unique reactions involving trifluoromethanesulfonyl compounds and 2-phenyl-2H-1,2,3-triazoles?

A10: Research indicates that reactions of 2-phenyl-2H-1,2,3-triazoles with trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride can lead to various trifluoromethyl sulfones and perfluoroalkanesulfonamides. These compounds are valuable building blocks in organic synthesis and medicinal chemistry. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.